8-(2-Nonylcycloprop-1-EN-1-YL)octanoic acid
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Overview
Description
8-(2-Nonylcycloprop-1-EN-1-YL)octanoic acid: is a cyclopropene fatty acid. This compound is structurally characterized by a cyclopropene ring attached to an octanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2-Nonylcycloprop-1-EN-1-YL)octanoic acid typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations to introduce the octanoic acid moiety. The reaction conditions often include the use of catalysts such as rhodium or copper complexes to facilitate the cyclopropanation reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropene ring, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The cyclopropene ring can participate in substitution reactions, where nucleophiles replace one of the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry: In chemistry, 8-(2-Nonylcycloprop-1-EN-1-YL)octanoic acid is studied for its unique reactivity due to the presence of the cyclopropene ring. It serves as a model compound for understanding cyclopropene chemistry.
Biology: The compound has shown insecticidal activity against various pests, making it a candidate for biological studies focused on pest control mechanisms .
Medicine: Research into its potential medicinal applications is limited, but its structural features suggest it could be explored for bioactive properties.
Industry: In industry, the compound’s insecticidal properties are of interest for developing new pest control agents that are environmentally friendly and effective .
Mechanism of Action
The insecticidal activity of 8-(2-Nonylcycloprop-1-EN-1-YL)octanoic acid is primarily due to its ability to disrupt the nervous system of insects. The compound interferes with the normal functioning of ion channels and neurotransmitter receptors, leading to paralysis and death of the insects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Octanoic acid: A straight-chain fatty acid with similar chain length but lacking the cyclopropene ring.
Cyclopropane fatty acids: Compounds with cyclopropane rings but different chain lengths or functional groups.
Uniqueness: 8-(2-Nonylcycloprop-1-EN-1-YL)octanoic acid is unique due to the presence of both a cyclopropene ring and an octanoic acid chain. This combination imparts distinct chemical and biological properties, particularly its insecticidal activity, which is not commonly observed in other fatty acids .
Properties
CAS No. |
651027-48-4 |
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Molecular Formula |
C20H36O2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
8-(2-nonylcyclopropen-1-yl)octanoic acid |
InChI |
InChI=1S/C20H36O2/c1-2-3-4-5-6-8-11-14-18-17-19(18)15-12-9-7-10-13-16-20(21)22/h2-17H2,1H3,(H,21,22) |
InChI Key |
ZGXJHSWMLBFVMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=C(C1)CCCCCCCC(=O)O |
Origin of Product |
United States |
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